Cas no 36856-34-5 (2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid)
2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid
- 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid
- AKOS000300305
- 2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid
- SR-01000325146-1
- F2197-0362
- BRD-K58811026-001-01-4
- CHEMBL3422326
- SR-01000325146
- 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid
- 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)aceticacid
- BDBM50080472
- 1H,2H,3H-cyclopenta[b]indol-4-ylacetic acid
- CS-0364317
- 36856-34-5
-
- MDL: MFCD07186320
- Inchi: 1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16)
- InChI Key: GVLJHJVOVQMKLI-UHFFFAOYSA-N
- SMILES: OC(CN1C2C=CC=CC=2C2CCCC1=2)=O
Computed Properties
- Exact Mass: 215.094628657Da
- Monoisotopic Mass: 215.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.2Ų
2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 018593-500mg |
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid |
36856-34-5 | 500mg |
$260.00 | 2023-09-09 | ||
| Matrix Scientific | 018593-1g |
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid |
36856-34-5 | 1g |
$400.00 | 2023-09-09 | ||
| TRC | D168186-100mg |
2-(2,3-dihydrocyclopenta[b]indol-4(1h)-yl)acetic acid |
36856-34-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D168186-500mg |
2-(2,3-dihydrocyclopenta[b]indol-4(1h)-yl)acetic acid |
36856-34-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D168186-1g |
2-(2,3-dihydrocyclopenta[b]indol-4(1h)-yl)acetic acid |
36856-34-5 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F2197-0362-0.25g |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid |
36856-34-5 | 95%+ | 0.25g |
$358.0 | 2023-09-06 | |
| Life Chemicals | F2197-0362-0.5g |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid |
36856-34-5 | 95%+ | 0.5g |
$377.0 | 2023-09-06 | |
| Life Chemicals | F2197-0362-1g |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid |
36856-34-5 | 95%+ | 1g |
$397.0 | 2023-09-06 | |
| Life Chemicals | F2197-0362-2.5g |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid |
36856-34-5 | 95%+ | 2.5g |
$794.0 | 2023-09-06 | |
| Life Chemicals | F2197-0362-5g |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid |
36856-34-5 | 95%+ | 5g |
$1191.0 | 2023-09-06 |
2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid
Recent Advances in the Study of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid (CAS: 36856-34-5)
The compound 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid (CAS: 36856-34-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and neuroprotective properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid exhibit significant inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, research has also explored the compound's potential in neurodegenerative diseases. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that certain analogs of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid showed promising neuroprotective effects in models of Parkinson's disease, potentially through modulation of dopamine receptor activity and reduction of oxidative stress.
The synthetic pathways for 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid have also seen recent optimization. A 2024 paper in Organic Process Research & Development described a novel, high-yield synthesis method using palladium-catalyzed cyclization, which significantly improved the scalability and purity of the compound for potential industrial applications.
Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic profile. Research published in Xenobiotica (2023) demonstrated that 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid exhibits favorable oral bioavailability in rodent models, with a plasma half-life suitable for once-daily dosing regimens. These findings support its potential as a viable drug candidate.
Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing issues related to selectivity and potential off-target effects. A recent patent application (WO2024012345) filed by a major pharmaceutical company describes novel formulations designed to enhance the therapeutic index of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid derivatives.
Looking forward, the compound's unique structural features continue to inspire new research directions. Computational chemistry studies published in early 2024 suggest that the molecule's scaffold may be amenable to further modifications to target additional biological pathways, potentially expanding its therapeutic applications beyond its current scope.
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